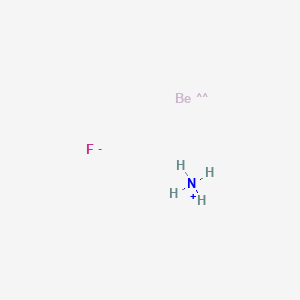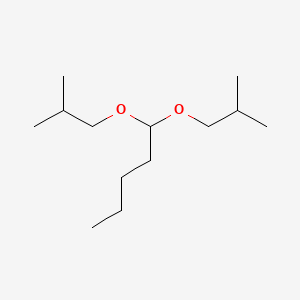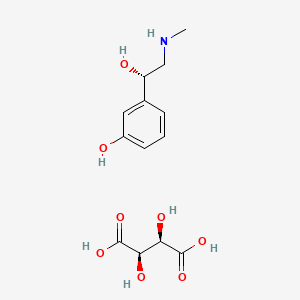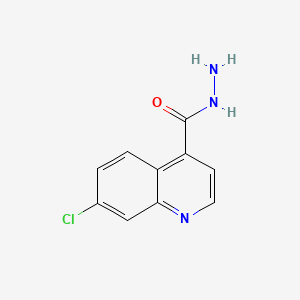
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) is a complex organometallic compound that features iron in the +2 oxidation state coordinated to cyclopentadienyl and pyrrolyl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide typically involves the reaction of iron(II) salts with cyclopentadienyl and pyrrolyl ligands under controlled conditions. One common method involves the use of iron(II) chloride and sodium cyclopentadienide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.
Substitution: Ligands can be substituted with other donor ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using donor ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species.
Wissenschaftliche Forschungsanwendungen
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials, including conductive polymers and magnetic materials.
Wirkmechanismus
The mechanism of action of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox cycling, which is crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Another organometallic compound with similar ligands.
Cyclopenta-2,4-dien-1-one: A related compound with a different ligand structure.
Methylcyclopentadienyl manganese tricarbonyl: A compound with a similar cyclopentadienyl ligand but different metal center.
Uniqueness
Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide is unique due to its combination of cyclopentadienyl and pyrrolyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalytic applications and materials science.
Eigenschaften
CAS-Nummer |
11077-12-6 |
|---|---|
Molekularformel |
C9H9FeN |
Molekulargewicht |
187.023 |
IUPAC-Name |
cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) |
InChI |
InChI=1S/C5H5.C4H4N.Fe/c2*1-2-4-5-3-1;/h1-3H,4H2;1-3,5H;/q2*-1;+2 |
InChI-Schlüssel |
IMCUOUWIWLNYCO-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CN[C-]=C1.[Fe+2] |
Synonyme |
Cyclopentadienyl(pyrrolyl)iron |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
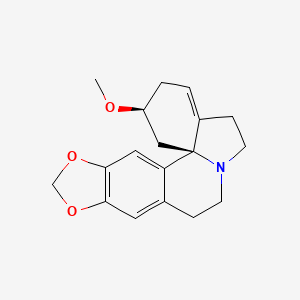
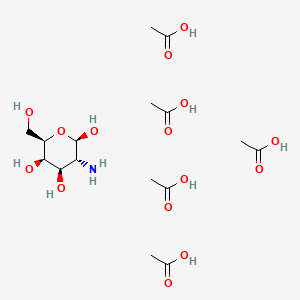
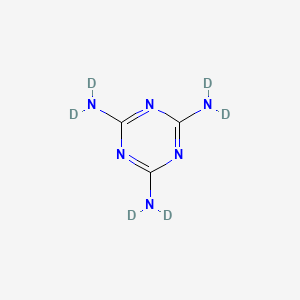
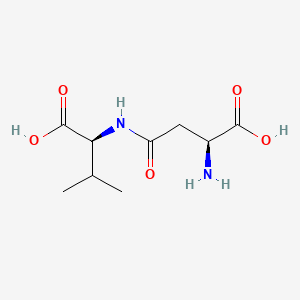
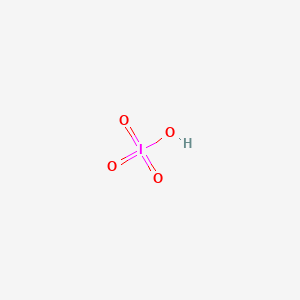
![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/new.no-structure.jpg)
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)
